molecular formula C14H8O5 B12878388 4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione CAS No. 89450-88-4

4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione

Katalognummer: B12878388
CAS-Nummer: 89450-88-4
Molekulargewicht: 256.21 g/mol
InChI-Schlüssel: GYKAQDFINYWISV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is a chemical compound belonging to the isobenzofuranone family This compound is characterized by its unique structure, which includes a hydroxy group and a phenoxy group attached to an isobenzofuranone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium. This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones in a single step without the need for a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of subcritical water and molecular oxygen, can be applied to scale up the synthesis process while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different isobenzofuranone derivatives, while substitution can introduce new functional groups, enhancing the compound’s reactivity.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with oxidative and reductive enzymes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is unique due to the presence of both hydroxy and phenoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

89450-88-4

Molekularformel

C14H8O5

Molekulargewicht

256.21 g/mol

IUPAC-Name

4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C14H8O5/c15-9-6-7-10(18-8-4-2-1-3-5-8)12-11(9)13(16)19-14(12)17/h1-7,15H

InChI-Schlüssel

GYKAQDFINYWISV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)O)C(=O)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.